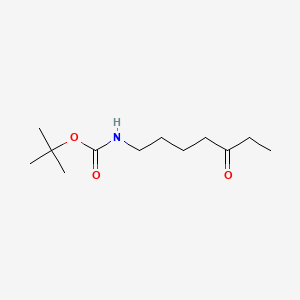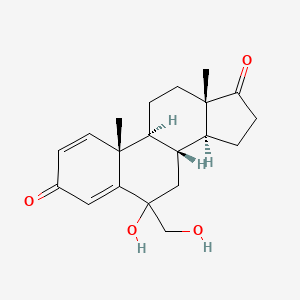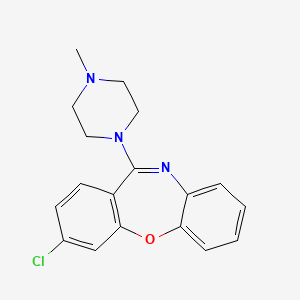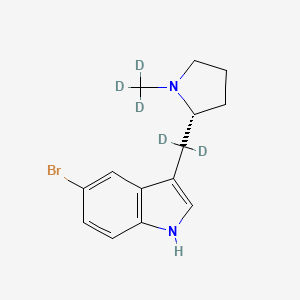
Dimethyl Chlorothiophosphate-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphorus compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of Dimethyl Phosphite with Sulfur Chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P+SCl2→(CH3O)2P(S)Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or crystallization techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Dimethyl Phosphorothioate.
Reduction: Reduction reactions can convert it to Dimethyl Phosphite.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products
Oxidation: Dimethyl Phosphorothioate
Reduction: Dimethyl Phosphite
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl Chlorothiophosphate-D6 has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.
Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and plasticizers.
Mécanisme D'action
The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can inhibit certain enzymes by phosphorylating serine residues in their active sites, thereby affecting their activity. This mechanism is particularly relevant in the context of pesticide action, where enzyme inhibition leads to the death of pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl Chlorothiophosphate
- Diethyl Chlorothiophosphate
- Methyl Dichlorophosphate
Uniqueness
Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions in biological systems more accurately compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
19262-97-6 |
|---|---|
Formule moléculaire |
C2H6ClO2PS |
Poids moléculaire |
166.588 |
Nom IUPAC |
chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5} |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
Clé InChI |
XFBJRFNXPUCPKU-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)Cl |
Synonymes |
Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6; _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI); Chlorodimethoxyphosphine Sulfide-D6; Dimethoxy Thiophosphonyl Chloride-D6; Dimethyl Chlorophosphorothioate-D6; Dimethyl Chlorothionophosph |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)



![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)




![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
